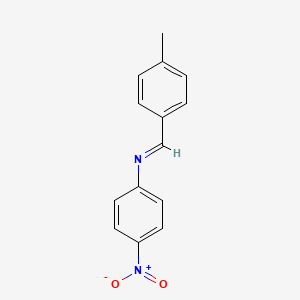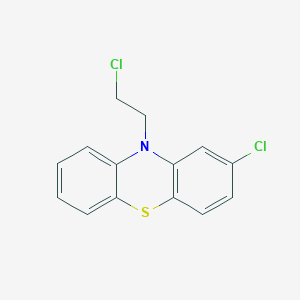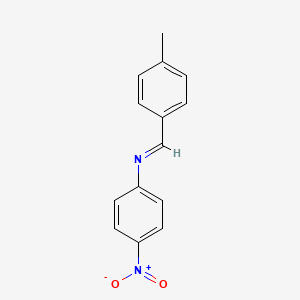
N-(4-methylbenzylidene)-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylbenzylidene)-4-nitroaniline is an organic compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction between 4-methylbenzaldehyde and 4-nitroaniline. It is known for its applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzylidene)-4-nitroaniline typically involves the condensation of 4-methylbenzaldehyde with 4-nitroaniline. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-methylbenzylidene)-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(4-methylbenzylidene)-4-aminoaniline.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of N-(4-methylbenzylidene)-4-aminoaniline.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-methylbenzylidene)-4-nitroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it a potential candidate for developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4-methylbenzylidene)-4-nitroaniline involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzymatic activities or the induction of oxidative stress, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
N-(4-methylbenzylidene)-4-nitroaniline can be compared with other Schiff bases and nitroaniline derivatives:
Similar Compounds:
Uniqueness:
- The presence of both the methyl and nitro groups in this compound imparts unique electronic properties, making it a versatile compound for various applications.
- Its ability to form stable metal complexes distinguishes it from other Schiff bases, enhancing its utility in coordination chemistry and materials science.
Properties
CAS No. |
20192-50-1 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O2/c1-11-2-4-12(5-3-11)10-15-13-6-8-14(9-7-13)16(17)18/h2-10H,1H3 |
InChI Key |
PZHYCUFBBDDVKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B11951642.png)

![1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B11951662.png)






![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11951718.png)

![1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B11951728.png)

